2-[5-(2-ethylpyridin-4-yl)-1-(3-fluorophenyl)-1H-1,2,4-triazol-3-yl]acetamide
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Overview
Description
2-[5-(2-ethylpyridin-4-yl)-1-(3-fluorophenyl)-1H-1,2,4-triazol-3-yl]acetamide is a synthetic compound that belongs to the class of triazole derivatives. This compound has gained significant attention in the scientific community due to its potential applications in drug discovery and development. In
Mechanism of Action
The exact mechanism of action of 2-[5-(2-ethylpyridin-4-yl)-1-(3-fluorophenyl)-1H-1,2,4-triazol-3-yl]acetamide is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of specific enzymes or by modulating specific signaling pathways.
Biochemical and physiological effects:
2-[5-(2-ethylpyridin-4-yl)-1-(3-fluorophenyl)-1H-1,2,4-triazol-3-yl]acetamide has been reported to exhibit various biochemical and physiological effects. It has been reported to inhibit the activity of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase, which are enzymes involved in the regulation of neurotransmitters. This compound has also been reported to induce apoptosis in cancer cells by activating specific signaling pathways. Furthermore, this compound has been reported to exhibit anti-inflammatory and analgesic activities by modulating specific signaling pathways.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[5-(2-ethylpyridin-4-yl)-1-(3-fluorophenyl)-1H-1,2,4-triazol-3-yl]acetamide in lab experiments is its potent inhibitory activity against various enzymes. This compound can be used to study the role of specific enzymes in various biological processes. However, one of the limitations of using this compound is its potential toxicity. This compound should be used with caution in lab experiments, and appropriate safety measures should be taken.
Future Directions
There are several future directions for the research on 2-[5-(2-ethylpyridin-4-yl)-1-(3-fluorophenyl)-1H-1,2,4-triazol-3-yl]acetamide. One of the future directions is to study the structure-activity relationship of this compound to identify more potent derivatives. Another future direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo. Furthermore, this compound can be used as a lead compound for the development of novel drugs for the treatment of various diseases, including Alzheimer's disease, cancer, and inflammation.
Synthesis Methods
The synthesis of 2-[5-(2-ethylpyridin-4-yl)-1-(3-fluorophenyl)-1H-1,2,4-triazol-3-yl]acetamide involves a multistep process. The first step involves the reaction of 2-ethyl-4-methylpyridine with 3-fluorobenzaldehyde in the presence of a base to form 2-ethyl-4-(3-fluorobenzyl)pyridine. The second step involves the reaction of this intermediate with sodium azide and copper (I) iodide to form 2-ethyl-4-(1H-1,2,4-triazol-3-yl)pyridine. Finally, the third step involves the reaction of this intermediate with acetic anhydride to form 2-[5-(2-ethylpyridin-4-yl)-1-(3-fluorophenyl)-1H-1,2,4-triazol-3-yl]acetamide.
Scientific Research Applications
2-[5-(2-ethylpyridin-4-yl)-1-(3-fluorophenyl)-1H-1,2,4-triazol-3-yl]acetamide has potential applications in drug discovery and development. It has been reported to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This compound has also been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. Furthermore, this compound has been reported to exhibit anti-inflammatory and analgesic activities.
properties
IUPAC Name |
2-[5-(2-ethylpyridin-4-yl)-1-(3-fluorophenyl)-1,2,4-triazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O/c1-2-13-8-11(6-7-20-13)17-21-16(10-15(19)24)22-23(17)14-5-3-4-12(18)9-14/h3-9H,2,10H2,1H3,(H2,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPYGZYIURSRJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CC(=C1)C2=NC(=NN2C3=CC(=CC=C3)F)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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